molecular formula C23H20N2S2 B11178540 N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine

N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine

Cat. No.: B11178540
M. Wt: 388.6 g/mol
InChI Key: AFUSULNXDNYKIS-UHFFFAOYSA-N
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Description

N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dithiolo ring and a naphthalen-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable quinoline derivative with a dithiolo compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is explored for use in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine stands out due to its specific combination of a quinoline core with a dithiolo ring and a naphthalen-1-amine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H20N2S2

Molecular Weight

388.6 g/mol

IUPAC Name

4,4,7-trimethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C23H20N2S2/c1-14-11-12-17-19(13-14)25-23(2,3)21-20(17)22(27-26-21)24-18-10-6-8-15-7-4-5-9-16(15)18/h4-13,25H,1-3H3

InChI Key

AFUSULNXDNYKIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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